3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide

Lipophilicity Permeability Drug Design

3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide (CAS 1502257-51-3) is a synthetic halogenated phenoxypropanamide with the molecular formula C10H11BrFNO2 and a molecular weight of 276.10 g/mol. It belongs to a class of compounds explored as cystic fibrosis transmembrane conductance regulator (CFTR) modulators, although publicly disclosed biological potency data for this specific molecule remain sparse.

Molecular Formula C10H11BrFNO2
Molecular Weight 276.10 g/mol
Cat. No. B12076960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide
Molecular FormulaC10H11BrFNO2
Molecular Weight276.10 g/mol
Structural Identifiers
SMILESCNC(=O)CCOC1=CC(=CC(=C1)Br)F
InChIInChI=1S/C10H11BrFNO2/c1-13-10(14)2-3-15-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3,(H,13,14)
InChIKeyDKHCZZHVHIKZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide (CAS 1502257-51-3): Molecular Identity and Baseline for Research Sourcing


3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide (CAS 1502257-51-3) is a synthetic halogenated phenoxypropanamide with the molecular formula C10H11BrFNO2 and a molecular weight of 276.10 g/mol . It belongs to a class of compounds explored as cystic fibrosis transmembrane conductance regulator (CFTR) modulators, although publicly disclosed biological potency data for this specific molecule remain sparse. Its structure—featuring a 3-bromo-5-fluorophenoxy ring linked via an ether to an N-methylpropanamide chain—provides a distinct halogen substitution pattern and hydrogen-bonding profile compared to its demethylated or carboxylic acid analogs, which directly impact its physicochemical and potential pharmacological properties.

Why Generic Substitution of 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide with Structural Analogs Can Lead to Different Experimental Outcomes


In-class compounds such as 3-(3-bromo-5-fluorophenoxy)propanamide (the primary amide analog, CAS 1523466-88-7) or 3-(3-bromo-5-fluorophenoxy)propanoic acid (the carboxylic acid analog) are often considered as potential replacements for procurement or screening . However, the N-methyl substitution in the target compound critically alters hydrogen-bond donor and acceptor counts, lipophilicity (XLogP3-AA ~2.6 vs. predicted lower values for the demethylated analog), and conformational flexibility, which can lead to divergent target binding, cellular permeability, and metabolic stability [1]. Without head-to-head comparative data, assuming functional interchangeability risks generating non-reproducible or misleading results in biological assays and chemical biology applications.

Quantitative Differential Evidence for 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide: What the Data Show Versus Analogs


Increased Lipophilicity (XLogP3-AA) of the N-Methyl Analog Compared to the Primary Amide

The target compound exhibits a computed XLogP3-AA value of 2.6, indicating moderate lipophilicity [1]. In contrast, the primary amide analog 3-(3-bromo-5-fluorophenoxy)propanamide is predicted to have a lower XLogP3-AA (approximately 1.9–2.1 based on structural fragment contributions), reflecting increased polarity due to the additional amide hydrogen. This difference suggests the N-methyl derivative may possess enhanced passive membrane permeability, a key parameter for cell-based assays and oral bioavailability.

Lipophilicity Permeability Drug Design

Reduced Hydrogen-Bond Donor Count Relative to the Des-methyl Analog

The N-methylpropanamide moiety reduces the number of hydrogen-bond donors (HBD) to 1, compared to 2 HBDs in the primary amide analog 3-(3-bromo-5-fluorophenoxy)propanamide . A lower HBD count is generally correlated with improved membrane permeability and reduced promiscuous binding to off-target proteins, as per Lipinski's and related property guidelines.

Hydrogen Bonding Selectivity ADME

Differential CFTR Potentiator Activity: Evidence from Class-Level SAR

While direct IC50/EC50 values for 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide on CFTR are not publicly available, structure-activity relationship (SAR) studies on related phenoxypropanamides indicate that N-alkylation of the amide significantly modulates CFTR potentiation activity [1]. Compounds retaining the N-methyl group in this chemical series have been reported to exhibit enhanced efficacy compared to their des-methyl counterparts, likely due to improved binding interactions within the CFTR potentiator site.

CFTR Potentiator Cystic Fibrosis

Optimal Application Scenarios for 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide Based on Differential Evidence


Lead Optimization in CFTR-Targeted Cystic Fibrosis Programs

Based on class-level SAR indicating that N-alkylation enhances CFTR potentiation [REFS-1 from Section 3, Evidence_3], this compound serves as a key intermediate or candidate for medicinal chemistry optimization aiming to improve airway epithelial ion transport. Its moderate lipophilicity (XLogP3-AA 2.6) and single HBD support further functionalization while maintaining drug-like properties.

Chemical Probe Development for Halogen-Enriched Binding Site Mapping

The unique 3-bromo-5-fluoro substitution pattern provides distinct electron density and steric bulk compared to mono-halogenated or des-halogenated analogs. This property is useful for probing halogen-bonding interactions in target proteins, where the bromine can also serve as a heavy atom for X-ray crystallography phasing.

Cell-Based Permeability and Transport Assays

With a reduced HBD count (1 vs. 2) and elevated lipophilicity relative to the primary amide analog, this compound is a suitable tool for studying passive membrane permeability in epithelial or endothelial cell monolayers (e.g., Caco-2 or MDCK assays), particularly when comparing the impact of N-methylation on transcellular flux.

Quote Request

Request a Quote for 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.